N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
CAS No.:
Cat. No.: VC9126526
Molecular Formula: C16H15NO3S
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15NO3S |
|---|---|
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | N-(3-methylsulfanylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
| Standard InChI | InChI=1S/C16H15NO3S/c1-21-12-6-4-5-11(9-12)17-16(18)15-10-19-13-7-2-3-8-14(13)20-15/h2-9,15H,10H2,1H3,(H,17,18) |
| Standard InChI Key | FMAQQQLKXRAXRA-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC(=C1)NC(=O)C2COC3=CC=CC=C3O2 |
| Canonical SMILES | CSC1=CC=CC(=C1)NC(=O)C2COC3=CC=CC=C3O2 |
Introduction
N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound that belongs to the benzodioxine class. This compound is characterized by its unique structural features, including a benzodioxine ring system and a methylsulfanyl substituent on the phenyl ring. Despite the lack of specific information in the provided search results, we can deduce its potential applications and properties based on similar compounds.
Synthesis and Preparation
The synthesis of benzodioxine derivatives typically involves the condensation of catechol with aldehydes or ketones. For N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, a similar approach might be used, followed by the introduction of the methylsulfanylphenyl group through appropriate coupling reactions.
Potential Biological Activities
Benzodioxine derivatives have been explored for various biological activities, including anticancer, anti-inflammatory, and neurological effects. The specific activity of N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide would depend on its ability to interact with biological targets, which could be influenced by the methylsulfanyl group.
| Potential Activity | Mechanism |
|---|---|
| Anticancer | Potential inhibition of cell proliferation pathways. |
| Anti-inflammatory | Possible interaction with inflammatory mediators. |
Research Findings and Future Directions
While specific research findings on N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide are not available, studies on similar compounds suggest that benzodioxine derivatives can exhibit promising biological activities. Future research should focus on synthesizing this compound and evaluating its pharmacological properties through in vitro and in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume